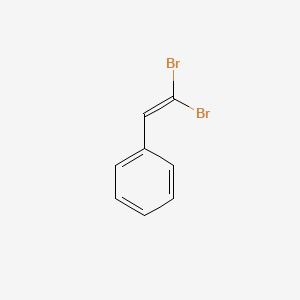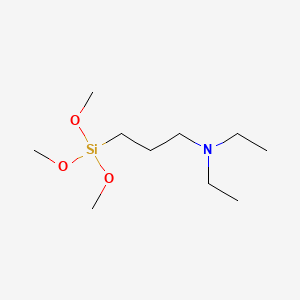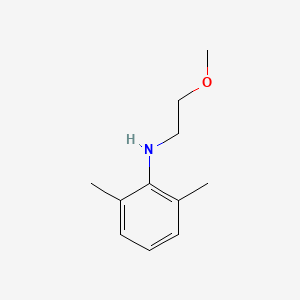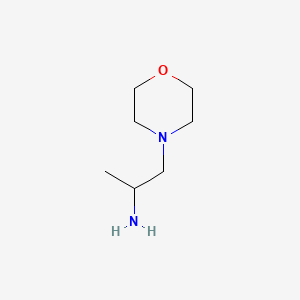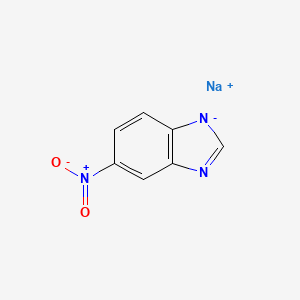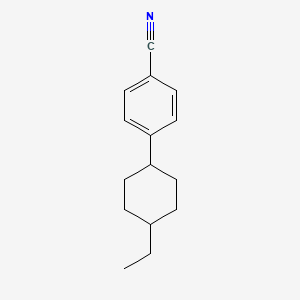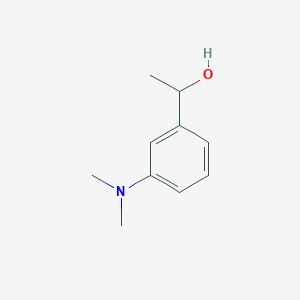
1-(3-Dimethylaminophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Dimethylaminophenyl)ethanol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Asymmetric Synthesis : Both enantiomers of a compound related to 1-(3-Dimethylaminophenyl)ethanol have been synthesized and evaluated for their uroselectivity compared to other α1-adrenoceptor agonists. One enantiomer was notably potent and characterized by X-ray crystallographic analysis (Philippo et al., 1997).
Alcoholysis Reactions : A study on tetrakis(dimethylamino)diphosphete showed that it reacts with alcohols like methanol, ethanol, propanol, butanol, and phenol, leading to the formation of alk(phen)oxy substituted carbodiphosphoranes (Fluck et al., 1992).
Formation of Stereoisomers : The synthesis of conjugated 1,4-di(n-N,N-dimethylaminophenyl)-1,3-butadienes via homocoupling shows the formation of a mixture of stereoisomers. This reveals the impact of starting materials and conditions on stereochemical outcomes (Rodríguez et al., 2006).
Interaction with Other Compounds
Spectroscopic Studies : The interaction of a similar 3H-indole molecule with ethanol in a ground-state complex formation demonstrates the weak stoichiometry and complex formation equilibrium constant (Belletěte et al., 1986).
Reduction Reactions : In the Meerwein-Ponndorf-Verley reduction, 1-(4-dimethylaminophenyl)ethanol is used as a reducing alcohol. The study highlights the efficiency of this process in reducing aldehydes and ketones to alcohols (Knauer & Krohn, 1995).
Applications in Catalysis and Reactions
Catalysis in Kinetic Resolution : The esterification of secondary alcohols, including compounds similar to this compound, using chiral DMAP derivatives, shows the importance of structural modifications in catalysts for improved selectivity (Larionov et al., 2012).
Direct Oxidation to Ester : Research on the oxidation of similar alcohols to esters provides insights into new pathways and technology applications, especially in lignin degradation (Li et al., 2013).
Propriétés
IUPAC Name |
1-[3-(dimethylamino)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(12)9-5-4-6-10(7-9)11(2)3/h4-8,12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGWUVVZDWJPBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277668 |
Source


|
| Record name | 1-(3-Dimethylaminophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5339-01-5 |
Source


|
| Record name | NSC3455 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Dimethylaminophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide](/img/structure/B1360333.png)
